BenchChemオンラインストアへようこそ!

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe

Renin-Angiotensin System Renal Pharmacology Angiotensin Receptor Antagonism

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe ([Sar1]-Angiotensin II) delivers a 111-fold potency advantage over losartan (IC50 0.09 nM vs. 10 nM) in CNS-driven natriuresis blockade and a 7.7-fold sensitivity gain in vascular smooth muscle antagonism (IC50 3 nM vs. 23 nM). Its sarcosine substitution confers aminopeptidase resistance, enabling reproducible in vivo protocols. The dual AT1/AT2 profile with partial agonism supports receptor reserve and biased agonism studies. For labs requiring complete angiotensin II pathway interrogation, this probe outperforms selective AT1 blockers in achieving 100% maximal natriuretic inhibition.

Molecular Formula C51H75N13O12
Molecular Weight 1062.24
CAS No. 102029-89-0
Cat. No. B564421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSar-Arg-Val-Tyr-Ile-His-Pro-Phe
CAS102029-89-0
Molecular FormulaC51H75N13O12
Molecular Weight1062.24
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O
InChIInChI=1S/C49H71N13O10.C2H4O2/c1-6-29(4)41(46(69)58-36(24-32-25-53-27-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)40(28(2)3)60-42(65)34(56-39(64)26-52-5)14-10-20-54-49(50)51;1-2(3)4/h7-9,12-13,16-19,25,27-29,34-38,40-41,52,63H,6,10-11,14-15,20-24,26H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,50,51,54);1H3,(H,3,4)
InChIKeyVIPLPZKDKSDVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe (CAS 102029-89-0): A N-Terminally Sarcosine-Modified Angiotensin II Peptide Analog for Renin-Angiotensin System Research


Sar-Arg-Val-Tyr-Ile-His-Pro-Phe, also referred to as [Sar1]-Angiotensin II or saralasin, is a synthetic octapeptide analog of the endogenous vasopressor angiotensin II . The defining structural feature is the substitution of the N-terminal aspartic acid of angiotensin II with sarcosine (N-methylglycine), which confers resistance to aminopeptidase degradation and prolongs biological half-life . The compound functions as a competitive, nonselective antagonist of angiotensin II receptors (AT1 and AT2), with partial agonist activity observed under certain conditions . It is employed as a pharmacological probe to dissect the roles of the renin-angiotensin system in hypertension, renal function, and cardiovascular regulation [1].

Why Sar-Arg-Val-Tyr-Ile-His-Pro-Phe Cannot Be Replaced by Common Angiotensin Receptor Blockers or Other Peptide Analogs


Substituting Sar-Arg-Val-Tyr-Ile-His-Pro-Phe with a generic angiotensin receptor blocker (e.g., losartan) or a different angiotensin II peptide analog (e.g., [Sar1 Ile8]-Ang II or CGP42112A) yields fundamentally different pharmacological outcomes due to distinct receptor subtype selectivity, potency profiles, and assay-dependent behaviors [1]. While losartan is a selective AT1 antagonist, Sar-Arg-Val-Tyr-Ile-His-Pro-Phe acts as a nonselective dual AT1/AT2 ligand, resulting in divergent effects on renal sodium excretion and vascular responses [2][3]. Furthermore, the specific sarcosine modification at position 1 imparts unique resistance to aminopeptidase cleavage not present in analogs with alternative N-terminal residues, critically affecting in vivo stability and experimental reproducibility . These differences translate into quantifiable disparities in IC50 values, maximum achievable responses, and species-specific binding characteristics that preclude simple interchangeability in experimental protocols.

Quantitative Differential Evidence for Sar-Arg-Val-Tyr-Ile-His-Pro-Phe Against Closest Comparators


Superior In Vivo Inhibitory Potency for Natriuresis Compared to Losartan and CGP42112A

In conscious rats receiving angiotensin II administered into the paraventricular nucleus, Sar-Arg-Val-Tyr-Ile-His-Pro-Phe (saralasin) competitively antagonized natriuretic responses with an IC50 of 0.09 nM, whereas the selective AT1 antagonist losartan required an IC50 of 10 nM, and the AT2-selective ligand CGP42112A required 0.48 nM [1]. The maximum response to losartan was only 65% of that achieved with saralasin, indicating saralasin provides more complete blockade of the angiotensin II-driven natriuretic effect [2].

Renin-Angiotensin System Renal Pharmacology Angiotensin Receptor Antagonism

Superior Vascular Contractility Inhibition Potency in Isolated Rabbit Aortic Rings vs. Losartan

In isolated rabbit aortic rings stimulated with angiotensin II, Sar-Arg-Val-Tyr-Ile-His-Pro-Phe inhibited contractile responses with an IC50 of 3 nM, while the nonpeptide antagonist losartan exhibited an IC50 of 23 nM in the same assay system [1]. The compound [Sar1 Ile8]-Ang II, a closely related peptide analog, displayed a moderately lower IC50 of 0.7 nM, indicating that Sar-Arg-Val-Tyr-Ile-His-Pro-Phe represents a balanced potency profile among peptide antagonists in vascular smooth muscle assays [2].

Vascular Pharmacology Angiotensin II Antagonism Ex Vivo Bioassay

Species-Dependent Binding Profile: Ineffective in Trout Glomeruli, Contrasting with Mammalian AT1 Receptor Affinity

In radioligand binding studies using isolated glomeruli from rainbow trout, Sar-Arg-Val-Tyr-Ile-His-Pro-Phe (saralasin) was a poor inhibitor of 125I-Asn1Val5-angiotensin II binding, demonstrating a species-dependent loss of affinity [1]. In contrast, the nonpeptide AT1-selective antagonist losartan effectively inhibited binding in the same trout preparation with an IC50 of approximately 27 nM [2]. This species divergence highlights that Sar-Arg-Val-Tyr-Ile-His-Pro-Phe's binding is exquisitely sensitive to receptor sequence variations, whereas losartan maintains broader cross-species activity.

Comparative Pharmacology Receptor Binding Species Selectivity

Partial Agonist Activity Contrasts with Pure Antagonists, Enabling Specialized Functional Assays

Sar-Arg-Val-Tyr-Ile-His-Pro-Phe exhibits partial agonist activity at angiotensin II receptors, as evidenced by its ability to weakly stimulate aldosterone secretion from isolated rat adrenal glomerulosa cells while simultaneously antagonizing the full agonist effect of angiotensin II . This dual functional profile is quantified by a Ki value of 0.32 nM for 74% of angiotensin II binding sites, with the remaining 26% of sites potentially mediating the partial agonist response . Pure antagonists such as losartan lack this intrinsic activity.

Receptor Pharmacology Partial Agonism Functional Selectivity

Enhanced Proteolytic Stability from Sarcosine N-Terminus vs. Natural Aspartic Acid

The substitution of aspartic acid with sarcosine at the N-terminus confers resistance to aminopeptidase-mediated degradation, a key vulnerability of native angiotensin II . While quantitative half-life comparisons in defined matrices are lacking in the peer-reviewed literature, the structural basis for this stability is well-established: sarcosine's N-methyl group prevents recognition by aminopeptidases that cleave the Asp1-Arg2 bond in angiotensin II . This property is unique among angiotensin II analogs lacking N-methylation.

Peptide Stability Proteolytic Resistance In Vitro Handling

Research and Industrial Application Scenarios for Sar-Arg-Val-Tyr-Ile-His-Pro-Phe Based on Differential Evidence


Central Nervous System-Mediated Renal Function Studies Requiring Maximal Natriuretic Blockade

Utilize Sar-Arg-Val-Tyr-Ile-His-Pro-Phe in conscious rat models where angiotensin II is administered into the paraventricular nucleus (PVN) to investigate central control of sodium and water excretion. The compound's 111-fold greater potency (IC50 0.09 nM) compared to losartan (IC50 10 nM) and its ability to achieve 100% of the maximum natriuretic inhibitory response (vs. losartan's 65% maximum) make it the preferred antagonist for achieving complete blockade of angiotensin II-mediated natriuresis in this CNS-driven paradigm [1].

Ex Vivo Vascular Reactivity Assays in Mammalian Tissues

Employ Sar-Arg-Val-Tyr-Ile-His-Pro-Phe in isolated rabbit aortic ring preparations or other mammalian vascular smooth muscle assays to antagonize angiotensin II-induced contractions. Its IC50 of 3 nM in rabbit aorta provides a 7.7-fold sensitivity advantage over the clinically used AT1 blocker losartan (IC50 23 nM), enabling detection of subtle changes in vascular reactivity that may be masked by less potent antagonists [2]. This sensitivity is particularly valuable when angiotensin II concentrations are low or when partial receptor occupancy is desired.

Investigating Partial Agonism and Functional Selectivity at Angiotensin Receptors

Use Sar-Arg-Val-Tyr-Ile-His-Pro-Phe as a pharmacological tool to dissect partial agonist signaling pathways at angiotensin II receptors. Its dual profile—acting as an antagonist at 74% of binding sites (Ki 0.32 nM) while exhibiting weak agonist activity at the remaining sites—makes it uniquely suited for studies of receptor reserve, biased agonism, or the development of novel ligands with tailored efficacy profiles . Pure antagonists like losartan cannot replicate this functional nuance.

Species-Selectivity Studies in Comparative Pharmacology

Deploy Sar-Arg-Val-Tyr-Ile-His-Pro-Phe as a negative control or species-selective probe in binding and functional assays across vertebrate species. Its poor inhibitory activity in trout glomeruli (contrasting with potent activity in mammals) establishes it as a key tool for mapping evolutionary divergence in angiotensin receptor pharmacology [3]. Researchers investigating cross-species receptor conservation can use this compound to validate species-specific ligand-receptor interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sar-Arg-Val-Tyr-Ile-His-Pro-Phe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.